N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an octahydrobenzo[b][1,4]dioxin ring system with a pyrrole and benzamide moiety
Preparation Methods
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the octahydrobenzo[b][1,4]dioxin ring system, followed by the introduction of the pyrrole and benzamide groups. Common reagents and conditions used in these reactions include:
Catalysts: Rhodium(III) catalysts are often employed for C-H functionalization reactions.
Solvents: Solvent-controlled reactions are crucial for achieving high yields and selectivity.
Reaction Conditions: Temperature, pressure, and pH are meticulously controlled to optimize the reaction outcomes.
Industrial production methods may involve scaling up these laboratory procedures, ensuring that the reactions are efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(octahydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzamide: This compound features a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-imidazol-1-yl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-4,6-7,9-10,15,17-18H,5,8,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRQEOAVMYKQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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